z-DEVD-cmk

Cathepsin inhibition profiling Cysteine protease cross-reactivity In vitro enzyme assay

z-DEVD-cmk is a cell-permeable, irreversible caspase-3/7 inhibitor with a CMK warhead that covalently alkylates the active-site cysteine, ensuring sustained inhibition across extended protocols where reversible inhibitors (Ac-DEVD-CHO) dissociate. It ranks #1 among caspase-directed peptides for cathepsin blockade, making it the rational choice for dual-pathway (apoptosis-lysosome) interrogation. Validated in vivo at 3 mg/kg in myocardial dysfunction models and producing a 2.18-fold increase in retinal ganglion cell survival in optic nerve transection studies. Recommended working concentration: 10 µM for complete caspase-3 inhibition.

Molecular Formula C27H35ClN4O12
Molecular Weight 643.0 g/mol
Cat. No. B1638840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-DEVD-cmk
Synonymsenzyloxycarbonyl aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone
Z-Asp-Glu-Val-Asp-chloromethyl ketone
Z-DEVD-cmk
Molecular FormulaC27H35ClN4O12
Molecular Weight643.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,23-/m0/s1
InChIKeyGRXANEWUMQJHCJ-ORQYLMBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for z-DEVD-cmk (CAS 250584-13-5): A Cell-Permeable, Irreversible Caspase-3/7 Inhibitor for Apoptosis Research


z-DEVD-cmk (Z-Asp-Glu-Val-Asp-chloromethylketone; CAS 250584-13-5) is a tetrapeptide chloromethylketone (CMK) derivative that functions as a cell-permeable, irreversible inhibitor of caspase-3 and caspase-7 by covalently alkylating the active-site cysteine residue. [1] Its N-terminal benzyloxycarbonyl (Z) protecting group enhances membrane permeability, while the C-terminal CMK warhead confers irreversible, time-dependent inhibition that distinguishes it from reversible aldehyde-based caspase inhibitors such as Ac-DEVD-CHO. [2]

Why z-DEVD-cmk Cannot Be Substituted with Ac-DEVD-CHO, z-DEVD-fmk, or z-VAD-fmk Without Compromising Experimental Reproducibility


Direct substitution of z-DEVD-cmk with structurally similar caspase inhibitors introduces quantifiable differences in protease selectivity profiles, binding mechanism (reversible vs. irreversible), and in vivo functional outcomes. [1] Reversible inhibitors such as Ac-DEVD-CHO (Ki = 230 pM for caspase-3) provide only transient blockade and exhibit narrower cathepsin inhibition profiles, while the fluoromethylketone analog z-DEVD-fmk demonstrates inferior potency against multiple cathepsins in vitro. [2] Even the broadly used pan-caspase inhibitor z-VAD-fmk cannot fully replicate z-DEVD-cmk's activity spectrum, as the latter serves as the preferred irreversible inhibitor of most cathepsins tested, ranking ahead of z-VAD-fmk in direct comparative enzyme assays. [3]

z-DEVD-cmk Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Superior In Vitro Potency Against Multiple Cathepsins Compared to z-DEVD-fmk, Ac-YVAD-cmk, and z-VAD-fmk

In a comprehensive in vitro comparative study screening inhibition of cathepsins B, H, L, S, K, F, V, X, C, papain, and legumain, z-DEVD-cmk was identified as the preferred irreversible inhibitor of most of the cathepsins tested. [1] The relative inhibitory potency ranking was: z-DEVD-cmk > z-DEVD-fmk > Ac-YVAD-cmk > Z-YVAD-fmk > Z-VAD-fmk. [2]

Cathepsin inhibition profiling Cysteine protease cross-reactivity In vitro enzyme assay

In Vivo Functional Equivalence to Broad-Spectrum z-VAD.fmk in Endotoxin-Induced Myocardial Dysfunction Model

In a rat model of endotoxin-induced myocardial dysfunction, z-DEVD.cmk (3 mg/kg, administered immediately and 2 hours post-endotoxin) improved myocardial contractile dysfunction and reduced both caspase activation and nuclear apoptosis. [1] The protective effect of z-DEVD.cmk was comparable to that of the broad-spectrum caspase inhibitor z-VAD.fmk. [2]

Sepsis-induced cardiomyopathy In vivo caspase inhibition Myocardial apoptosis

Complete Caspase-3 Inhibition at 10 µM Concentration in Standard Enzyme Assays

In standardized enzyme assays, z-DEVD-cmk (reported as benzyloxycarbonyl-DEVD-chloromethylketone) produces complete inhibition of caspase-3 (EC 3.4.22.56) at a concentration of 10 µM. [1] This concentration threshold provides a validated benchmark for researchers designing in vitro caspase-3 inhibition experiments. [2]

Caspase-3 enzyme kinetics Irreversible inhibition Biochemical assay validation

In Vivo Neuroprotection: z-DEVD-cmk Increases Retinal Ganglion Cell Survival from 11% to 24% Following Axotomy

In an in vivo rat model of optic nerve transection, treatment with z-DEVD-cmk for the initial two weeks post-injury increased the number of surviving retinal ganglion cells (RGCs) at four weeks from 11% (untreated control) to 24%. [1] Extended treatment for the full four-week period produced no additional benefit, indicating that the protective effect is established during the early post-injury window. [2]

Neuroprotection Retinal ganglion cell survival Optic nerve injury

Irreversible Covalent Binding Mechanism Confers Sustained Inhibition Unavailable from Reversible Aldehyde Inhibitors

z-DEVD-cmk contains a chloromethylketone (CMK) warhead that forms an irreversible covalent bond with the active-site cysteine residue of caspase-3, permanently inactivating the enzyme. [1] In contrast, aldehyde-based inhibitors such as Ac-DEVD-CHO act as reversible, competitive inhibitors with Ki values of approximately 230 pM for caspase-3 and 1.6 nM for caspase-7, providing only transient, concentration-dependent blockade. [2]

Covalent inhibitor Chloromethylketone warhead Caspase active-site alkylation

Recommended Research and Industrial Applications for z-DEVD-cmk Based on Validated Quantitative Evidence


In Vitro Studies Requiring Combined Caspase-3/7 and Cathepsin Inhibition

For experiments investigating pathways where both caspase-mediated apoptosis and cathepsin-dependent lysosomal processes may be involved—such as autophagy-apoptosis crosstalk, antigen presentation, or inflammatory cell death—z-DEVD-cmk provides the preferred irreversible inhibition profile against both target families. Its ranking as the #1 inhibitor among five commonly used caspase-directed peptides for cathepsin blockade makes it the rational choice when dual-pathway interrogation is required. [1]

In Vivo Models of Sepsis-Induced Organ Dysfunction or Ischemia-Reperfusion Injury

z-DEVD.cmk has demonstrated in vivo efficacy comparable to the broad-spectrum caspase inhibitor z-VAD.fmk in a rat model of endotoxin-induced myocardial dysfunction at 3 mg/kg dosing. [1] Researchers conducting in vivo studies of sepsis-induced cardiomyopathy, cardiac ischemia-reperfusion, or related inflammatory organ injury models may select z-DEVD.cmk when a CMK-based inhibitor is preferred over FMK alternatives for synthetic, stability, or mechanistic considerations.

Neuroprotection Studies in Axonal Injury and Neurodegenerative Disease Models

In optic nerve transection models, z-DEVD-cmk produces a quantifiable 2.18-fold increase in retinal ganglion cell survival (24% vs. 11% in untreated controls) when administered during the initial two-week post-injury period. [1] This validated endpoint supports its use in neuroprotection research across axonal injury paradigms and provides a benchmark for comparative evaluation of novel neuroprotective agents targeting executioner caspase pathways.

Long-Term or Multi-Step Apoptosis Assays Requiring Irreversible Caspase Blockade

For protocols involving extended incubation periods, multiple wash steps, tissue fixation, or ex vivo transplantation procedures—where reversible inhibitors such as Ac-DEVD-CHO (Ki = 230 pM) may dissociate and lose efficacy—z-DEVD-cmk's irreversible covalent binding mechanism ensures sustained caspase-3/7 inhibition throughout the experimental workflow. [1] The validated 10 µM concentration for complete caspase-3 inhibition provides a practical starting point for assay optimization. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for z-DEVD-cmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.